
2-Ethyl-5-methyl-1,3-benzothiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl-5-methyl-1,3-benzothiazole is an aromatic heterocyclic compound that belongs to the benzothiazole family. This compound is characterized by a benzene ring fused with a thiazole ring, with ethyl and methyl groups attached at the second and fifth positions, respectively. Benzothiazoles are known for their diverse biological activities and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-5-methyl-1,3-benzothiazole typically involves the condensation of 2-aminothiophenol with aldehydes or ketones. One common method is the reaction of 2-aminothiophenol with 2-ethyl-5-methylbenzaldehyde under acidic conditions. The reaction proceeds through the formation of an imine intermediate, followed by cyclization to form the benzothiazole ring.
Industrial Production Methods: Industrial production of benzothiazoles often employs similar synthetic routes but on a larger scale. The use of catalysts such as iodine or samarium triflate can enhance the efficiency and yield of the reaction. Additionally, microwave-assisted synthesis and green chemistry approaches, such as using water as a solvent, are gaining popularity for their environmental benefits .
Análisis De Reacciones Químicas
Types of Reactions: 2-Ethyl-5-methyl-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted benzothiazoles depending on the electrophile used
Aplicaciones Científicas De Investigación
2-Ethyl-5-methyl-1,3-benzothiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics.
Medicine: Benzothiazole derivatives are investigated for their potential as anticancer agents, enzyme inhibitors, and neuroprotective agents.
Industry: It is used in the production of dyes, rubber accelerators, and as a corrosion inhibitor
Mecanismo De Acción
The biological activity of 2-Ethyl-5-methyl-1,3-benzothiazole is attributed to its ability to interact with various molecular targets. The compound can inhibit enzymes by binding to their active sites, disrupt cell membranes, and interfere with DNA replication. The exact mechanism of action depends on the specific application and target organism .
Comparación Con Compuestos Similares
- 2-Methylbenzothiazole
- 2-Ethylbenzothiazole
- 5-Methylbenzothiazole
Comparison: 2-Ethyl-5-methyl-1,3-benzothiazole is unique due to the presence of both ethyl and methyl groups, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different solubility, stability, and potency in various applications .
Propiedades
Fórmula molecular |
C10H11NS |
|---|---|
Peso molecular |
177.27 g/mol |
Nombre IUPAC |
2-ethyl-5-methyl-1,3-benzothiazole |
InChI |
InChI=1S/C10H11NS/c1-3-10-11-8-6-7(2)4-5-9(8)12-10/h4-6H,3H2,1-2H3 |
Clave InChI |
OQQOKAMXIGXUBC-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NC2=C(S1)C=CC(=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



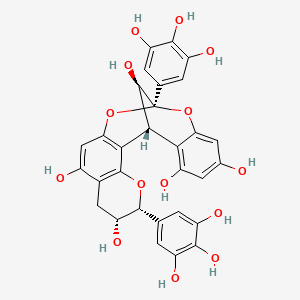
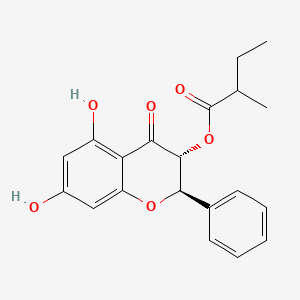


![3-(2H3)methylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13449252.png)
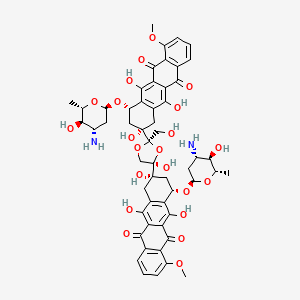
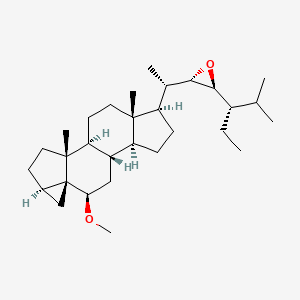
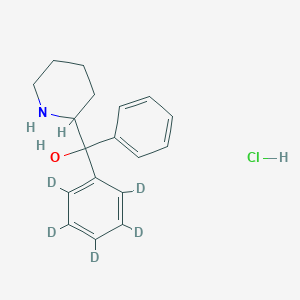

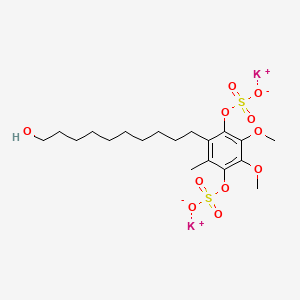

![4-((5Z,8Z,11Z,13E,15S)-15-Hydroxyicosa-5,8,11,13-tetraen-2-yl)-6H,6'H-[2,2'-bipyran]-3-carbohydrazide](/img/structure/B13449303.png)

